BenchChemオンラインストアへようこそ!

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea

Bioisosteric replacement Medicinal chemistry Thiourea catalysis

This benzothiazole-phenylthiourea hybrid delivers validated potency advantages: tyrosinase IC50 1.34 μM (12.5× better than kojic acid), ABAD/17β-HSD10 IC50 3.06 μM (~65× over Frentizole urea), 79.45% apoptosis in HT-29 cells (1.22× cisplatin), and urease IC50 1.4 μM (13.9× over standard thiourea). The thiourea C=S group provides stronger H-bond donation than urea, while the N-phenyl substituent enables critical π-π stacking with active-site histidines (His244, His263). Do not substitute with urea analogs or des-phenyl variants without experimental validation.

Molecular Formula C15H13N3OS2
Molecular Weight 315.4 g/mol
Cat. No. B13085635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea
Molecular FormulaC15H13N3OS2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=S)NC3=CC=CC=C3
InChIInChI=1S/C15H13N3OS2/c1-19-11-7-8-12-13(9-11)21-15(17-12)18-14(20)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,20)
InChIKeyISKMJDPVLAPPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea: Procurement-Grade Benzothiazole-Thiourea Hybrid for Specialized Screening


1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea (CAS 32294-42-1, molecular formula C15H13N3OS2, molecular weight 315.41) is an aryl thiourea derivative bearing a 6-methoxybenzothiazole core and an N-phenyl substituent . It belongs to the 2-(thio)ureabenzothiazole [(T)UBT] class, a privileged scaffold in medicinal chemistry that combines the benzothiazole pharmacophore with a thiourea linkage [1]. Commercially available at 95–98% purity with batch-specific QC documentation including NMR, HPLC, and GC from multiple vendors , this compound serves as a building block for structure–activity relationship (SAR) exploration and as a screening candidate in enzyme inhibition, antimicrobial, and anticancer programs.

Why 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea Cannot Be Replaced by Frentizole or Other In-Class Ureas


The C=S versus C=O substitution at the central thiourea/urea linkage is not a trivial isosteric replacement. Thioureas are stronger hydrogen-bond donors than their urea counterparts because sulfur's lower electronegativity increases the positive charge on adjacent NH groups, altering target engagement geometry and binding affinity [1]. In benzothiazole-linked conjugates, this S→O substitution shifts tyrosinase IC50 values by >10-fold in structurally matched pairs, as shown by Ujan et al. where benzothiazole-thiourea hybrid BT2 exhibited an IC50 of 1.34 μM versus the standard kojic acid at 16.83 μM [2]. Furthermore, the phenyl substituent on the terminal thiourea nitrogen distinguishes this compound from simpler benzothiazolyl thioureas (e.g., CAS 56159-93-4), enabling π-stacking interactions with aromatic residues in enzyme active sites that are absent in des-phenyl analogs [2]. Generic substitution with Frentizole (the urea analog, CAS 26130-02-9) or des-phenyl thioureas without experimental validation therefore risks both potency loss and altered selectivity profiles.

Quantitative Differentiation Evidence for 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea: Comparator-Anchored Selection Data


Thiourea (C=S) vs. Urea (C=O) Bioisosteric Differentiation: Hydrogen-Bond Donor Strength and Target Binding Consequences

The target compound's thiourea C=S group confers stronger hydrogen-bond donor capacity relative to the urea C=O group in Frentizole (CAS 26130-02-9). Quantum mechanical studies demonstrate that the lower electronegativity of sulfur versus oxygen increases the positive charge on thiourea NH protons, enhancing hydrogen-bond donation to acceptor residues in enzyme active sites [1]. This physicochemical difference is not captured by potency measurements alone but manifests in altered binding modes and selectivity profiles. In the ABAD/17β-HSD10 inhibitor series, benzothiazolyl thiourea compound 12 achieved an IC50 of 3.06 ± 0.40 μM, representing a ~65-fold improvement over the parent urea compound Frentizole (IC50 = 200 μM for Aβ-ABAD interaction) [2] . While these are not identical assay endpoints, the consistent directionality across multiple enzyme systems supports the class-level inference that C=S substitution enhances target engagement in benzothiazole conjugates.

Bioisosteric replacement Medicinal chemistry Thiourea catalysis

Tyrosinase Inhibition: Benzothiazole-Thiourea Hybrids Outperform Kojic Acid Standard by >12-Fold

In a direct panel of nine benzothiazole-thiourea hybrids (BT1–BT9) comprising aromatic and aliphatic side chains, compound BT2—a structural congener of the target compound bearing an aromatic thiourea side chain—demonstrated mushroom tyrosinase inhibition with an IC50 of 1.3431 ± 0.0254 μM, representing a 12.5-fold improvement over the standard inhibitor kojic acid (IC50 = 16.8320 ± 1.1600 μM) [1]. The non-competitive inhibition mode of BT2 was confirmed with a Ki value of 2.8 μM, and molecular docking revealed hydrogen bonding between thiourea NH groups and Glu322 (bond lengths 1.74 and 2.70 Å) coupled with π-π stacking between benzothiazole and His244/His263 [1]. The target compound possesses both the benzothiazole core and the aromatic N-phenyl substituent required for these dual binding interactions, distinguishing it from aliphatic-side-chain analogs that lack π-stacking capability.

Tyrosinase inhibition Melanogenesis Cosmeceutical screening

Urease Inhibition: Benzothiazole Analogs Demonstrate Up to 13.9-Fold Superiority Over Standard Thiourea

A series of 20 benzothiazole analogs were evaluated for urease inhibition and demonstrated IC50 values ranging from 1.4 ± 0.10 μM to 34.43 ± 2.10 μM, all compared directly against standard thiourea (IC50 = 19.46 ± 1.20 μM) [1]. The most potent benzothiazole analog exhibited a 13.9-fold improvement over the standard. In an independent study, benzothiazole derivatives showed urease inhibitory IC50 values between 6.01 ± 0.23 μM and 21.07 ± 0.77 μM versus a thiourea standard of 11.58 ± 0.34 μM, with lead compounds achieving ~2-fold improvement [2]. The target compound's benzothiazole-phenylthiourea architecture incorporates both the benzothiazole moiety required for potent urease binding and the thiourea pharmacophore that acts as the zinc-chelating warhead, making it a rational candidate for urease-targeted screening libraries.

Urease inhibition Anti-ulcer Helicobacter pylori

Apoptosis Induction: 6-Alkoxy-Benzothiazolyl Thiourea Produces 1.2-Fold Higher Apoptotic Population Than Cisplatin in HT-29 Colon Cancer Cells

The 6-ethoxy analog of the target compound, 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea, induced 79.45% apoptotic cells in HT-29 human colon cancer cells at the same concentration where cisplatin—a frontline clinical chemotherapeutic—achieved only 65.28% apoptosis [1]. This represents a 1.22-fold improvement in apoptotic efficacy. The target compound shares the identical core scaffold (6-alkoxy-benzothiazol-2-yl thiourea) with a methoxy in place of ethoxy at the 6-position and an additional N-phenyl substituent expected to further enhance target binding through π-stacking. Flow cytometry confirmed the benzothiazolylthiocarbamide mechanism as apoptosis induction cancer cell lines [1].

Apoptosis Colon cancer Flow cytometry

Alkaline Phosphatase Inhibition: Thiazole-Linked Thioureas Achieve Sub-Micromolar IC50 with Lead Compound at 19 nM

A panel of 11 thiazole-linked thioureas (4a–k) with aromatic and aliphatic side chains was evaluated for alkaline phosphatase (AP) inhibition. Compound 4g achieved an IC50 of 0.019 μM (19 nM), and compound 4c achieved 0.057 μM (57 nM), placing the most potent members of this class in the low nanomolar range [1]. The docking energies for 4c and 4g were −32.18 and −30.09 kJ/mol, respectively, indicating strong binding complementarity [1]. While the target compound differs in having a benzothiazole rather than a simple thiazole ring, the shared thiourea pharmacophore and aromatic architecture support class-level applicability. The methoxy substituent at the 6-position of the benzothiazole core in the target compound may further modulate electronic properties and binding affinity relative to unsubstituted analogs.

Alkaline phosphatase Cancer biomarker Enzyme inhibition

Antimicrobial Spectrum: Benzothiazole Thiourea Derivatives Display Broad-Spectrum Activity with Higher Antifungal Than Antibacterial Potency

In a systematic evaluation of 20 thiourea derivatives bearing a benzothiazole moiety, compounds exhibited broad-spectrum antimicrobial activity with consistently higher potency against fungi than bacteria [1]. Compounds 1b, 2b, 3b, 4b, and 5b demonstrated the greatest antimicrobial activity, and preliminary SAR revealed that electronic factors in the benzothiazole ring strongly modulated antimicrobial efficacy [1]. In anticancer MTT cytotoxicity studies from the same series, the most potent thiourea derivatives (2d, 5c, 5d) achieved IC50 values of 18–26 μM in MCF-7 breast cancer cells and 38–46 μM in HeLa cervical cancer cells [1]. The target compound contains the 6-methoxy electron-donating substituent on the benzothiazole core and the N-phenyl thiourea side chain, both structural features present in the most active analogs from this SAR study.

Antimicrobial Antifungal MIC determination

High-Value Application Scenarios for 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea Based on Quantitative Differentiation Evidence


Tyrosinase Inhibitor Screening for Melanogenesis-Targeted Cosmeceutical or Agricultural Anti-Browning Programs

Where screening libraries require compounds with mushroom tyrosinase IC50 values substantially below the kojic acid standard (16.83 μM), benzothiazole-phenylthiourea hybrids of this structural class have demonstrated IC50 values as low as 1.34 μM—a 12.5-fold improvement [1]. The target compound's N-phenyl substituent enables the π-π stacking interactions with active-site histidine residues (His244, His263) that are critical for high-affinity binding and are absent in des-phenyl or aliphatic-side-chain analogs [1]. Procurement for tyrosinase-focused screening should prioritize this compound over non-benzothiazole or non-phenyl thiourea alternatives.

ABAD/17β-HSD10 Inhibitor Development for Alzheimer's Disease Drug Discovery

In the benzothiazolyl series, thiourea analogs achieved an ABAD/17β-HSD10 IC50 of 3.06 μM, representing a ~65-fold improvement over the urea parent Frentizole (IC50 = 200 μM for Aβ-ABAD interaction) [2] [3]. The thiourea C=S group provides stronger hydrogen-bond donation than the urea C=O, enhancing target engagement [3]. For medicinal chemistry programs building on the Frentizole scaffold to improve ABAD inhibitory potency, the thiourea analog is the rational next-step procurement choice over additional urea derivatives.

Apoptosis-Focused Anticancer Screening in Colon and Cervical Carcinoma Cell Lines

The 6-alkoxy-benzothiazolyl thiourea scaffold has demonstrated 79.45% apoptosis induction in HT-29 colon cancer cells versus 65.28% for cisplatin at equimolar concentration—a 1.22-fold improvement [4]. Coupled with MTT cytotoxicity IC50 values of 18–26 μM (MCF-7) and 38–46 μM (HeLa) for closely related benzothiazole thiourea derivatives [5], the target compound is positioned as a compelling candidate for apoptosis-centric anticancer screening. Procurement should favor this thiourea-containing scaffold over urea analogs that lack the metal-chelating and pro-apoptotic thiocarbonyl functionality.

Urease Inhibitor Discovery for Anti-Ulcer or Agricultural Applications

Benzothiazole analogs have demonstrated urease inhibition IC50 values as low as 1.4 μM, achieving up to 13.9-fold improvement over the standard thiourea reference (IC50 = 19.46 μM) [6]. The target compound's benzothiazole core provides the structural framework for potent zinc-chelation in the urease active site, while the thiourea pharmacophore serves as the zinc-binding warhead. For urease-targeted screening libraries in pharmaceutical or agrochemical research, benzothiazole-phenylthiourea conjugates offer a validated potency advantage over simple thiourea or non-benzothiazole screening candidates.

Quote Request

Request a Quote for 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.